molecular formula C25H22N2O3 B2507571 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851405-99-7

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

Cat. No.: B2507571
CAS No.: 851405-99-7
M. Wt: 398.462
InChI Key: QRZYTYSJDRVXGV-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with an appropriate amine, followed by further functionalization to introduce the phenylbenzamide moiety. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for its potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroquinoline derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the carbonyl group can produce hydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug that shares structural similarities with quinoline derivatives.

    Nalidixic Acid: An antibacterial agent that also contains a quinoline moiety.

Uniqueness

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is unique due to its specific structural features, such as the methoxy group and the phenylbenzamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.

Properties

CAS No.

851405-99-7

Molecular Formula

C25H22N2O3

Molecular Weight

398.462

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C25H22N2O3/c1-30-22-12-11-20-15-21(25(29)27-23(20)16-22)13-14-26-24(28)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29)

InChI Key

QRZYTYSJDRVXGV-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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